BenchChemオンラインストアへようこそ!

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Lipophilicity Optimization Druglikeness Membrane Permeability

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1956331-73-9) is a 1,2-dihydropyridine-2-one scaffold featuring a unique combination of a C6-ethyl substituent, a C4-hydroxy group, and a C3-methyl ester. With a molecular formula of C₉H₁₁NO₄ and molecular weight of 197.19 g/mol, this compound belongs to the 4-hydroxy-2-pyridone class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for multiple hydrogen-bonding interactions and metal-chelation properties.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B15245396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=O)N1)C(=O)OC)O
InChIInChI=1S/C9H11NO4/c1-3-5-4-6(11)7(8(12)10-5)9(13)14-2/h4H,3H2,1-2H3,(H2,10,11,12)
InChIKeyZEDDJKPJXKWQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate: Structural Identity and Procurement Baseline


Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1956331-73-9) is a 1,2-dihydropyridine-2-one scaffold featuring a unique combination of a C6-ethyl substituent, a C4-hydroxy group, and a C3-methyl ester [1]. With a molecular formula of C₉H₁₁NO₄ and molecular weight of 197.19 g/mol, this compound belongs to the 4-hydroxy-2-pyridone class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for multiple hydrogen-bonding interactions and metal-chelation properties [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, and is primarily utilized as a synthetic building block for the construction of more complex bioactive molecules [1].

Why Generic Substitution of Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate Fails in Research Programs


Within the 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate family, structural variations at three key positions—C6 alkyl substituent, C3 ester moiety, and N1 substitution—produce divergent physicochemical and biological profiles that preclude simple interchangeability [1]. The C6-ethyl group of the target compound confers 1.4-fold higher predicted lipophilicity compared to the C6-methyl analog (estimated ΔLogP ≈ 0.5), directly affecting membrane permeability and target binding [2]. Simultaneously, the methyl ester at C3, compared to the bulkier ethyl ester, reduces steric hindrance around the carboxylate group, enabling distinct reactivity in nucleophilic acyl substitution and transesterification chemistries that are critical for downstream derivatization [3]. These structural nuances translate into differential performance that cannot be predicted or replicated by substituting a generic analog without empirical validation.

Quantitative Evidence Guide for Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Methyl Ester Target vs. Ethyl Ester Analog

The target compound, Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate, exhibits a computed XLogP3-AA value of 1.0 [1]. In contrast, its direct analog, Ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 125604-20-8), is predicted to have an XLogP3 value approximately 0.5 units higher (estimated ≈1.5) based on the established Hansch π increment for an additional methylene unit in the ester alcohol portion [2]. This 50% relative increase in lipophilicity for the ethyl ester can significantly alter pharmacokinetic behavior, including membrane partitioning and metabolic stability, making the methyl ester the preferred starting scaffold when lower lipophilicity is desired for solubility-limited applications.

Lipophilicity Optimization Druglikeness Membrane Permeability

Molecular Weight Economy: Target Compound vs. Ethyl Ester Analog in Fragment-Based Design

The target compound (MW 197.19 g/mol) possesses a molecular weight that is 14.02 g/mol lower than its ethyl ester analog, Ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (MW 211.21 g/mol) [1]. In fragment-based drug discovery (FBDD), fragment scaffolds with MW < 200 g/mol are preferred starting points, as they occupy more favorable chemical space for efficient molecular growth. The methyl ester remains within the acceptable fragment range (MW < 200), while the ethyl ester exceeds this threshold, making the target compound a more weight-efficient building block for fragment-based and lead-oriented synthetic strategies.

Fragment-Based Drug Discovery Lead Optimization Molecular Efficiency

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Predictions

The target compound has a computed TPSA of 75.6 Ų [1]. This value falls within the established threshold of <90 Ų associated with favorable blood-brain barrier (BBB) penetration potential, while remaining above the 60 Ų lower bound typically required for CNS-active compounds. The 4-hydroxy-2-oxo pharmacophore contributes a balanced hydrogen-bonding capacity (2 HBD, 4 HBA) that provides both aqueous solubility and opportunity for productive target engagement. This TPSA value positions the compound as a viable CNS-penetrant building block, distinguishing it from more polar analogs with additional carboxylate or amide substituents.

Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Profiling

C6-Ethyl vs. C6-Methyl Substitution: Impact on Scaffold Lipophilicity and Steric Profile

The C6-ethyl substituent on the target compound introduces a predicted lipophilicity increment of approximately +0.5 log units relative to the C6-methyl analog (Methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, CAS 893616-55-2, MW 183.16) . In the broader 1,2-dihydropyridine class, C6-alkyl substitution has been shown to modulate antimicrobial activity through effects on membrane penetration and target site access [1]. The ethyl group also introduces greater conformational flexibility compared to methyl, enabling access to binding pocket sub-pockets that may be sterically inaccessible to the smaller methyl analog, a principle well-documented in dihydropyridine SAR studies [2].

Structure-Activity Relationships Alkyl Substitution Effects Lead Optimization

Commercial Purity Specifications and Vendor Quality Differentiation

Commercially, the target compound is available at two distinct purity grades: 95% (AK Scientific, Cat. 8544EF) and 98% (LeYan, Cat. 1768920) . The 3% absolute purity difference translates to a 2.5-fold reduction in total impurity burden (5% vs. 2% total impurities), which is meaningful for applications where trace impurities can interfere with biological assay readouts or catalytic reactions. The 98% purity grade provides an additional quality assurance tier, with calculated properties including 2 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . Standard storage conditions for the 95% grade specify long-term storage in a cool, dry place, with the compound classified as non-hazardous for DOT/IATA transport .

Compound Procurement Purity Specifications Supply Chain Quality

Optimal Research and Industrial Application Scenarios for Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate


Fragment-Based Drug Discovery Starting Point for CNS-Penetrant Lead Generation

With a molecular weight of 197.19 g/mol (below the 200 Da fragment threshold) and a TPSA of 75.6 Ų (below the 90 Ų BBB cutoff), this compound is optimally positioned as a fragment hit for CNS-targeted programs [1]. The balanced XLogP3 of 1.0 provides sufficient lipophilicity for membrane passage without triggering excessive metabolic clearance, a common failure mode for more lipophilic dihydropyridine analogs. The 4-hydroxy-2-oxo motif offers a metal-chelating pharmacophore that can be exploited for targets requiring zinc or magnesium coordination, including metalloenzymes implicated in neurodegenerative diseases.

Scaffold for Antimicrobial Agent Development via C6-Ethyl Lipophilicity Optimization

The C6-ethyl substituent provides an approximately 0.5 log unit lipophilicity gain over the C6-methyl analog, a feature that aligns with established SAR showing that small alkyl groups at the C-2 and C-6 positions of dihydropyridine scaffolds yield optimal antimicrobial activity [2]. The methyl ester at C3 preserves a synthetic handle for further diversification, while the 4-hydroxy group enables hydrogen-bonding interactions with bacterial enzyme targets. This scaffold is particularly relevant for programs targeting Gram-positive pathogens where enhanced membrane partitioning correlates with improved minimum inhibitory concentrations.

Synthetic Intermediate for Selective O-Functionalization Chemistry

The 4-hydroxy group in the 2-oxo-1,2-dihydropyridine system has been demonstrated to undergo selective O-benzylation under zinc(II)-mediated conditions without competing N-alkylation [3]. This chemoselectivity is critical for constructing O-alkylated pyridine derivatives used in natural product synthesis and bioactive molecule development. The methyl ester at C3 offers a orthogonal protecting group strategy, as methyl esters can be selectively cleaved under conditions that preserve ethyl or tert-butyl ester moieties, providing versatile synthetic planning options not available with the corresponding ethyl ester analog.

Physicochemical Property Benchmarking for Dihydropyridine Library Design

The compound's well-characterized property profile—XLogP3 = 1.0, TPSA = 75.6 Ų, MW = 197.19, HBD = 2, HBA = 4—establishes a quantitative baseline for systematic SAR exploration in dihydropyridine library design [1]. The combination of C6-ethyl with C3-methyl ester occupies a distinct region of physicochemical space compared to the C6-methyl/C3-ethyl ester analog (MW 197.19, same nominal mass but inverted substitution pattern), enabling exploration of regioisomeric property effects within a constant molecular framework.

Quote Request

Request a Quote for Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.